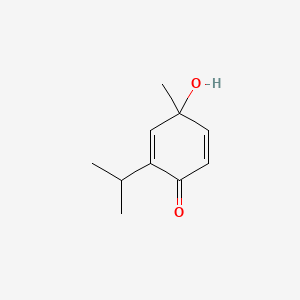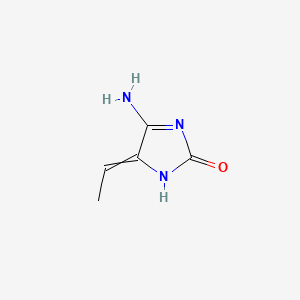
4-Amino-5-ethylideneimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-ethylideneimidazol-2-one is a heterocyclic compound that features an imidazole ring with an amino group at the 4-position and an ethylidene group at the 5-position. Imidazoles are an important class of compounds due to their presence in various natural products and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 4-Amino-5-ethylideneimidazol-2-one can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles under mild reaction conditions. This process typically involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Industrial production methods often employ similar strategies but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-5-ethylideneimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.
Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
4-Amino-5-ethylideneimidazol-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-Amino-5-ethylideneimidazol-2-one involves its interaction with specific molecular targets and pathways. The amino group at the 4-position and the ethylidene group at the 5-position play crucial roles in its reactivity and binding affinity. detailed studies on its exact mechanism of action and molecular targets are still ongoing.
Comparison with Similar Compounds
4-Amino-5-ethylideneimidazol-2-one can be compared with other imidazole derivatives such as:
4-Amino-5-methylimidazol-2-one: Similar structure but with a methyl group instead of an ethylidene group.
4-Amino-5-phenylimidazol-2-one: Contains a phenyl group at the 5-position, offering different reactivity and applications.
4-Amino-5-carboxyimidazol-2-one:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C5H7N3O |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
4-amino-5-ethylideneimidazol-2-one |
InChI |
InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) |
InChI Key |
FOACQJJETCBIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC=C1C(=NC(=O)N1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


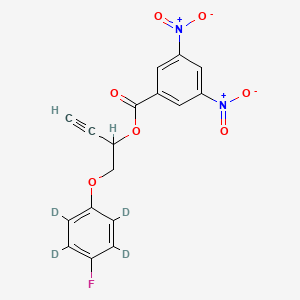
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[(2,5-dioxopyrrol-1-yl)amino]ethyl]pentanamide](/img/structure/B13836227.png)
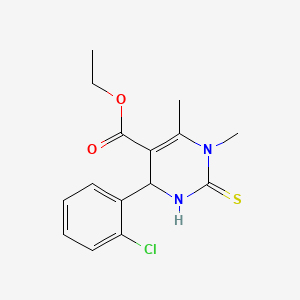

![4-[2-(piperidin-1-yl)ethyl]-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B13836242.png)
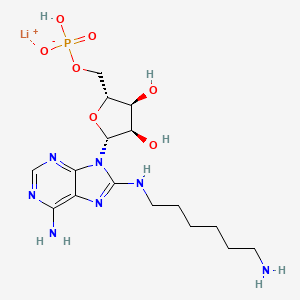
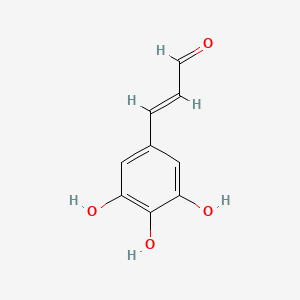


![2-Furanamine, 5-[[3-ethyl-6-(1-methylethyl)-7H-pyrazolo[5,1-c]-1,2,4-triazol-7-ylidene]methyl]-N,N-dimethyl-](/img/structure/B13836285.png)
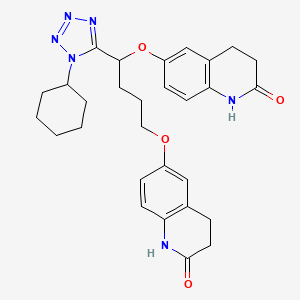

![N-[3-(5-aminonaphthalen-1-yl)propyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13836296.png)
